molecular formula C9H18N2O3S B11940256 DL-Methionylglycine ethyl ester

DL-Methionylglycine ethyl ester

Cat. No.: B11940256
M. Wt: 234.32 g/mol
InChI Key: CSNCNQVYZGYQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Methionylglycine ethyl ester is a synthetic organic compound derived from the amino acid DL-methionine and glycine, modified with an ethyl ester group. Its structure includes:

  • Amino acid backbone: Combines methionine (containing a sulfur-based thioether group) and glycine.
  • Ethyl ester functional group: Enhances lipophilicity and stability under certain conditions.

Properties

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

ethyl 2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetate

InChI

InChI=1S/C9H18N2O3S/c1-3-14-8(12)6-11-9(13)7(10)4-5-15-2/h7H,3-6,10H2,1-2H3,(H,11,13)

InChI Key

CSNCNQVYZGYQLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Methionylglycine ethyl ester can be synthesized through the esterification of methionine and glycine. One common method involves the reaction of methionine with glycine in the presence of an alcohol, such as ethanol, and a catalyst like sulfuric acid. The reaction typically proceeds under mild heating conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining high standards of quality .

Chemical Reactions Analysis

Types of Reactions

DL-Methionylglycine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Methionylglycine ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential role in modulating biological pathways involving methionine and glycine.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which DL-Methionylglycine ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in amino acid metabolism and oxidative stress responses. It may also influence cellular signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

DL-Methionine

Structural Differences :

  • DL-Methionine lacks the glycine ethyl ester moiety, existing as a single amino acid.
  • Contains a thioether group (-SCH₃) instead of sulfonium derivatives.

Functional Comparison :

Property DL-Methionylglycine Ethyl Ester DL-Methionine
Solubility Moderate in organic solvents Water-soluble
Applications Peptide synthesis intermediate Pharmaceutical manufacturing, reference standards
Reactivity Forms sulfonium salts under acidic conditions Stable; no sulfonium formation

NSAID Ethyl Esters (Naproxen/Ketoprofen Ethyl Esters)

Functional Role :

  • These esters act as prodrugs , improving bioavailability through lipophilicity. Enzymatic hydrolysis releases active NSAIDs in vivo .

Contrast with this compound :

Property This compound NSAID Ethyl Esters
Biological Role Synthetic intermediate Prodrugs for drug delivery
Hydrolysis Limited evidence; potential enzymatic cleavage Rapid enzymatic conversion

8-O-Acetylshanzhiside Methyl Ester

Structural Features :

  • A glycoside ester with acetyl and methyl groups, derived from iridoid compounds.

Application Comparison :

Property This compound 8-O-Acetylshanzhiside Methyl Ester
Primary Use Organic synthesis Pharmacological research, reference standards
Chemical Stability Reactive (forms sulfonium salts) Stable in standard conditions

Simple Alkyl Esters (Propionic/Butyric Acid Ethyl Esters)

Functional Role :

  • Used as electrolyte additives to enhance lithium-ion battery performance at high temperatures .

Key Differences :

Property This compound Propionic/Butyric Acid Ethyl Esters
Complexity Amino acid derivative Small-molecule esters
Industrial Use Peptide chemistry Electrochemical applications

Research Findings and Limitations

  • Safety Data: DL-Methionine is classified as non-hazardous , but safety information for this compound remains unverified in the provided evidence.
  • Knowledge Gaps: Most data on this compound originate from mid-20th-century studies . Modern analytical data (e.g., solubility, toxicity) are lacking, highlighting the need for updated research.

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